Tributyltin hydroxide

Catalog No.
S1898893
CAS No.
80883-02-9
M.F
C24H54OSn2
C12H28OSn
M. Wt
307.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyltin hydroxide

CAS Number

80883-02-9

Product Name

Tributyltin hydroxide

Molecular Formula

C24H54OSn2
C12H28OSn

Molecular Weight

307.1 g/mol

InChI

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;

InChI Key

OBJUNZXGAPWSDV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)CCCC.O

Solubility

Solubility in water, mg/l at 20 °C: 71.2 (poor)

Canonical SMILES

CCCC[Sn](CCCC)CCCC.[OH]

Tributyltin hydroxide is an organotin compound with the molecular formula C12H28OSnC_{12}H_{28}OSn and a molar mass of 307.06 g/mol. It appears as a colorless to pale yellow liquid and is known for its toxicological properties, particularly as a biocide in various applications. The compound is classified under the European Inventory of Existing Commercial Chemical Substances with the EINECS number 213-939-8 and has a CAS number of 1067-97-6. Its melting point is approximately 15.5 °C, while its boiling point ranges from 186 to 190 °C at reduced pressure (5 Torr) .

Tributyltin hydroxide is notable for its role in the production of other organotin compounds and its use as a biocide in antifouling paints, although its use has been restricted due to environmental concerns .

Reference Material for Toxicological Studies

Due to its well-documented endocrine disrupting and overall toxic effects on aquatic organisms, TBTO serves as a reference material for researchers studying these mechanisms. Studies investigating the impacts of endocrine disruptors on various species often use TBTO as a positive control to establish the presence and pathway of endocrine disruption. For instance, research on the neurotoxic effects of TBTO in rat cortical neurons helps elucidate potential mechanisms of neuronal death caused by environmental toxins [].

Investigating Environmental Persistence and Degradation

Development of Analytical Methods for TBTO Detection

The development of sensitive and accurate analytical techniques for TBTO detection remains an important research area. Researchers are continuously refining methods to measure TBTO in environmental samples, such as water, sediment, and tissues of aquatic organisms. These advancements allow for better monitoring of TBTO contamination and its potential ecological risks [].

, primarily involving the formation of organotin derivatives. One significant reaction is its conversion into tributyltin oxide through dehydration:

Tributyltin hydroxideTributyltin oxide+Water\text{Tributyltin hydroxide}\rightarrow \text{Tributyltin oxide}+\text{Water}

Additionally, tributyltin hydroxide can react with acids to form tributyltin salts, which are often used in various chemical syntheses. Its reactivity is attributed to the tin atom's ability to form stable bonds with various organic groups .

Tributyltin hydroxide exhibits significant biological activity, particularly as an endocrine disruptor. Studies have shown that it can interfere with hormone signaling pathways, affecting calcium metabolism and cyclic adenosine monophosphate production in cells . This disruption can lead to detrimental effects on growth and reproduction in aquatic organisms, particularly mollusks, which have shown altered reproductive systems upon exposure .

The toxicity of tributyltin compounds has resulted in widespread environmental concerns, leading to restrictions on their use in marine applications due to bioaccumulation and biomagnification effects in ecosystems .

Tributyltin hydroxide can be synthesized through various methods:

  • Hydrolysis of Tributyltin Chloride: Reacting tributyltin chloride with water or aqueous bases leads to the formation of tributyltin hydroxide.
  • Reduction of Tributyltin Oxide: Tributyltin oxide can be reduced using reducing agents such as lithium aluminum hydride or other hydrides.
  • Direct Reaction with Hydroxyl Compounds: The direct reaction of tributyltin halides with alcohols or phenols can yield tributyltin hydroxide as a product .

Tributyltin hydroxide is primarily used in:

  • Antifouling Paints: It serves as a biocide to prevent the growth of algae and barnacles on ship hulls.
  • Chemical Synthesis: It acts as a reagent in organic synthesis for creating other organotin compounds.
  • Wood Preservation: Its antifungal properties make it suitable for preserving wood against decay and insect infestation .

Studies on tributyltin hydroxide interactions reveal its capacity to bind with various biological molecules, leading to significant physiological effects. For instance:

  • Endocrine Disruption: It has been shown to inhibit enzymes involved in hormone metabolism, such as 11beta-hydroxysteroid dehydrogenase type 2, which alters cortisol metabolism .
  • Calcium Metabolism Alteration: The compound affects calcium signaling pathways in liver cells, which can lead to broader systemic effects on growth and development in exposed organisms .

These interactions underscore the importance of understanding tributyltin hydroxide's biological implications when assessing its environmental risks.

Tributyltin hydroxide shares structural similarities with other organotin compounds, such as:

Compound NameMolecular FormulaKey Characteristics
Tributyltin oxideC12H28O2SnC_{12}H_{28}O_2SnUsed as an antifouling agent; less soluble than hydroxide
Trimethyl tin hydroxideC4H12OSnC_4H_{12}OSnLess toxic; used in organometallic chemistry
Triphenyl tin hydroxideC18H15OSnC_{18}H_{15}OSnHigher lipophilicity; used in polymer stabilization

Uniqueness of Tributyltin Hydroxide:

  • The presence of three butyl groups confers unique solubility properties compared to trimethyl or triphenyl analogs.
  • Its specific biological activity as an endocrine disruptor sets it apart from other organotin compounds that may not exhibit similar levels of toxicity .

Molecular Formula and Composition

Chemical Formula Composition and Structural Variations

Tributyltin hydroxide possesses the empirical molecular formula C₁₂H₂₈OSn [1] [2] [3]. This formulation represents a single tin atom covalently bonded to three butyl groups (C₄H₉) and one hydroxyl group (OH). The compound consists of twelve carbon atoms, twenty-eight hydrogen atoms, one oxygen atom, and one tin atom [1] [2].

The structural composition can be systematically broken down as follows: the three butyl groups contribute C₁₂H₂₇ to the overall molecular formula, while the hydroxyl group contributes OH. These substituents are directly bonded to the central tin atom, forming a tetrahedral arrangement around the metal center [3] [4].

The molecular structure exhibits no significant isomeric variations due to the tetrahedral geometry around the tin center and the identical nature of the three butyl substituents [4]. The butyl groups in tributyltin hydroxide are n-butyl groups, maintaining a linear carbon chain structure without branching.

Molecular Weight Determination

The molecular weight of tributyltin hydroxide has been consistently determined to be 307.06 grams per mole across multiple authoritative sources [1] [2] [3] [5]. This molecular weight falls within the specified range of 307-308 grams per mole as indicated in various chemical databases and research publications.

The molecular weight calculation is based on the atomic weights of the constituent elements: carbon (12.01 g/mol), hydrogen (1.008 g/mol), oxygen (15.999 g/mol), and tin (118.71 g/mol). The precise molecular weight of 307.06 g/mol reflects the summation of these atomic contributions according to the molecular formula C₁₂H₂₈OSn [2] [3].

Table 1: Chemical Identity Properties
PropertyValue
Molecular FormulaC₁₂H₂₈OSn
Molecular Weight307.06 g/mol
Empirical FormulaC₁₂H₂₈OSn
Carbon Content12 atoms
Hydrogen Content28 atoms
Oxygen Content1 atom
Tin Content1 atom

Structural Characteristics

Tin-Hydroxide Bond Configuration

The tin-hydroxide bond in tributyltin hydroxide exhibits characteristic covalent bonding between the tin center and the oxygen atom of the hydroxyl group. The tin-oxygen bond length in organotin hydroxides typically measures approximately 2.08 Å, which is consistent with standard Sn-O bond distances observed in similar organotin compounds [6] [7].

The hydroxyl group adopts a monodentate coordination mode, meaning it binds to the tin atom through the oxygen atom only, with no additional coordination through the hydrogen atom [3]. This configuration results in a direct Sn-OH linkage that contributes to the overall tetrahedral geometry around the tin center.

The tin atom in tributyltin hydroxide maintains its tetravalent oxidation state (Sn⁴⁺), which is the most stable oxidation state for organotin compounds [4] [8]. The hydroxyl group acts as an anionic ligand, balancing the positive charge on the tin center along with the three butyl groups that serve as neutral ligands.

Butyl Group Arrangements and Geometry

The three butyl groups in tributyltin hydroxide are arranged in a tetrahedral configuration around the central tin atom, along with the hydroxyl group occupying the fourth coordination site [4] [8]. Each butyl group consists of a four-carbon linear chain with the terminal carbon atom directly bonded to the tin center.

The tin-carbon bond lengths in organotin compounds typically range from 2.14 to 2.17 Å, representing strong covalent bonds between the tin center and the carbon atoms of the butyl groups [9] [4] [10]. These bond lengths are characteristic of sp³ hybridized tin atoms in tetrahedral environments.

The bond angles around the tin center approximate the ideal tetrahedral angle of 109.5°, although slight distortions may occur due to steric interactions between the bulky butyl groups [9] [4]. The butyl groups adopt extended conformations to minimize steric hindrance, with the carbon chains oriented to maximize the distance between neighboring groups.

Table 2: Structural Characteristics
Structural FeatureDescription/Value
Molecular GeometryTetrahedral around tin center
Central Atom Hybridizationsp³
Tin-Carbon Bond Length2.14-2.17 Å
Tin-Oxygen Bond Length2.08 Å
Coordination Number4
Bond Angles~109.5°
Number of Butyl Groups3
Hydroxyl Group CoordinationMonodentate

Nomenclature and Identification Systems

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature standards, tributyltin hydroxide is systematically named as "tributylstannanylium;hydroxide" [3]. This nomenclature reflects the ionic nature of the compound, where the tributylstannanylium cation is associated with a hydroxide anion.

The International Union of Pure and Applied Chemistry naming system recognizes the compound as an organotin hydroxide derivative, emphasizing the presence of three butyl groups attached to the tin center. The systematic name follows the convention of naming the organic substituents first, followed by the metal center designation, and finally the anionic ligand.

Alternative International Union of Pure and Applied Chemistry-acceptable names include "stannane, tributylhydroxy-" and "stannane, (hydroxy)tributyl-", which emphasize the stannane backbone with the hydroxyl substituent [1] [2] [11]. These variations reflect different approaches to naming the same molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry guidelines.

Registry Numbers

Tributyltin hydroxide is registered under two primary Chemical Abstracts Service registry numbers: 1067-97-6 and 80883-02-9 [1] [2] [5] [12]. The dual registry number system reflects historical registration practices and potential variations in sample preparation or analytical characterization methods.

The primary Chemical Abstracts Service number 1067-97-6 is most commonly referenced in scientific literature and chemical databases [1] [2] [3]. This registry number is associated with the European Inventory of Existing Commercial Chemical Substances number 213-939-8, indicating the compound's commercial availability and regulatory status in European markets [2] [3] [13].

The secondary Chemical Abstracts Service number 80883-02-9 appears in various commercial and research contexts [5] [12] [14]. Both registry numbers refer to the same chemical compound with identical molecular formula and structural characteristics, ensuring unambiguous identification across different chemical databases and regulatory systems.

Tributyltin hydroxide appears as a colorless to pale yellow liquid at room temperature [2]. The compound maintains its liquid state under standard conditions with a melting point of 15.5°C [3]. The physical form can vary slightly depending on purity, with some commercial preparations appearing as pale yellow liquids while high-purity samples tend to be colorless [2].

PropertyValueReference
Physical StateLiquid [3]
AppearanceColorless to pale yellow liquid [2]
Melting Point15.5°C [3]
Boiling Point186-190°C (at 5 Torr) [3]

Spectroscopic Characteristics

Infrared Spectroscopy

Tributyltin hydroxide exhibits characteristic infrared absorption bands that distinguish it from other organotin compounds. The hydroxyl group produces distinctive stretching vibrations at 3610-3630 cm⁻¹ and bending vibrations at 880-920 cm⁻¹ [4]. These spectral features are consistent with the presence of the tin-hydroxide bond and can be used for identification and quantification purposes.

Nuclear Magnetic Resonance Spectroscopy

¹¹⁹Sn NMR Spectroscopy: The tin atom in tributyltin hydroxide exhibits chemical shifts in the range of +115 to +125 ppm, indicating four-coordinate geometry around the tin center [5] [6]. This coordination number is consistent with the tetrahedral arrangement of three butyl groups and one hydroxide group around the tin atom.

¹³C NMR Spectroscopy: The carbon atoms in the butyl chains show characteristic chemical shifts, with carbon atoms directly bonded to tin appearing in the downfield region. The carbon backbone of the butyl groups produces signals between 14-28 ppm, representing the various carbon positions in the alkyl chains [5].

Mössbauer Spectroscopy

Tributyltin hydroxide shows a quadrupole splitting of 2.78-2.99 mm s⁻¹ in Mössbauer spectroscopy, which is characteristic of triorganotin hydroxides and distinguishes them from bis(triorganotin) oxides [4].

Solubility Parameters

Aqueous Solubility Limitations

Tributyltin hydroxide demonstrates limited solubility in water, with solubility values that vary significantly with environmental conditions. The compound's hydrophobic nature, attributed to the three butyl groups, results in preferential partitioning away from aqueous phases [7]. The aqueous solubility is influenced by several factors:

  • pH dependency: Solubility varies with pH due to the ionizable nature of the hydroxide group
  • Salinity effects: In seawater, tributyltin hydroxide forms equilibrium mixtures with chloride, carbonate, and aquo complexes [8] [9]
  • Temperature influence: Higher temperatures generally increase solubility, though the compound remains relatively insoluble in water

In seawater environments, tributyltin hydroxide exists predominantly as a mixture of the hydroxide form, chloride complex, and carbonate complex, with the distribution depending on pH and ionic strength [8].

Organic Solvent Compatibility

Tributyltin hydroxide exhibits high solubility in organic solvents, making it compatible with various non-polar and moderately polar solvents [7]. This characteristic facilitates its use in analytical procedures and extraction methods:

  • Hexane and toluene: Compatible for extraction procedures in analytical methods [10]
  • Dichloromethane: Suitable for extraction and purification processes
  • Dimethylformamide: Used as a solvent in analytical procedures
  • Organic esters and ethers: Generally compatible due to similar polarity characteristics

The high organic solvent solubility is attributed to the hydrophobic nature of the three butyl groups, which dominate the molecular interactions despite the presence of the polar hydroxide group [7].

Partition Coefficients and Environmental Distribution

Log Kow Values (3.19-3.84)

The octanol-water partition coefficient (Log Kow) for tributyltin hydroxide ranges from 3.19 to 3.84 in distilled water, with a value of 3.54 reported for seawater conditions [11] [12] [13]. This range indicates that tributyltin hydroxide is moderately hydrophobic and has significant potential for bioaccumulation in fatty tissues of organisms.

The variation in Log Kow values reflects the influence of environmental conditions:

  • Distilled water: 3.19-3.84 (highest variability)
  • Seawater: 3.54 (more consistent due to ionic strength effects)
  • Salinity dependence: Lower values in 25‰ salinity, increasing to maximum in deionized water [13]

These partition coefficients are substantially higher than some previous literature reports but align more closely with observed bioaccumulation measurements in marine organisms [13].

Sediment-Water Partitioning (Coefficient of 3288)

The sediment-water partition coefficient (Kd) for tributyltin hydroxide varies significantly with environmental conditions, ranging from 1.1×10² to 8.2×10³ L/kg [14] [15]. This wide range reflects the influence of various factors:

  • Salinity effects: Partition coefficients decrease with increasing salinity, varying by a factor of two over the salinity range 0-34‰ [14]
  • Organic carbon content: Sediments with higher organic carbon content show increased partitioning
  • pH influence: Partitioning behavior is affected by pH changes in the aquatic environment
  • Particle size: Fine sediment particles show enhanced partitioning due to increased surface area

The organic carbon-normalized partition coefficient (Koc) in marine environments is approximately 32,000 (log Koc ≈ 4.5) [16], indicating strong affinity for organic matter in sediments.

Stability Parameters and Reactivity Profiles

Thermal Stability

Tributyltin hydroxide demonstrates high thermal stability under normal environmental conditions [17]. The compound can withstand moderate temperature increases without significant decomposition, making it persistent in various environmental matrices. However, at elevated temperatures, some degradation can occur through debutylation reactions.

Oxidative Stability

The compound shows high oxidative stability in environmental conditions [17]. This stability contributes to its persistence in marine environments and sediments, where oxidative processes are common. The tin-carbon bonds remain intact under normal oxidative conditions, though extreme oxidative stress can lead to degradation.

Hydrolytic Behavior

Tributyltin hydroxide can undergo hydrolytic reactions under certain conditions [18]. The hydrolysis process involves:

  • Primary hydrolysis: Formation of tributyltin ion and equilibrium with water
  • Secondary degradation: Sequential loss of butyl groups forming dibutyltin and monobutyltin
  • pH dependence: Hydrolysis rates vary with pH, with faster degradation in alkaline conditions
  • Temperature effects: Higher temperatures accelerate hydrolytic processes

The hydrolytic stability varies significantly between aerobic and anaerobic conditions, with half-lives ranging from 360-775 days in surficial sediments under aerobic conditions, while anaerobic conditions can extend the half-life to tens of years [19].

Photochemical Stability

Tributyltin hydroxide exhibits essential stability to photodegradation in aquatic environments [18]. Even with photosensitizers present, the compound shows minimal photochemical degradation at various pH values (5, 7, and 9) in both freshwater and saltwater systems. This photochemical stability contributes to its environmental persistence and bioaccumulation potential.

Environmental Degradation Pathways

The primary degradation pathway involves sequential debutylation:

  • Tributyltin hydroxideDibutyltin species + organic fragments
  • Dibutyltin speciesMonobutyltin species + organic fragments
  • Monobutyltin speciesInorganic tin species + organic fragments

Physical Description

LIQUID.

Boiling Point

180 °C

Flash Point

190 °C c.c.

Density

Relative density (water = 1): 1.17 (20 °C)

LogP

3.84

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.001

Other CAS

56-35-9

Dates

Last modified: 04-15-2024

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